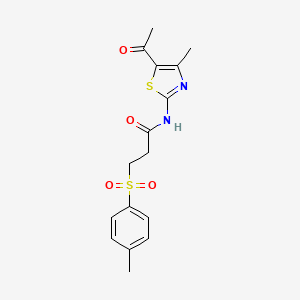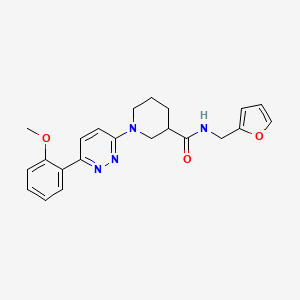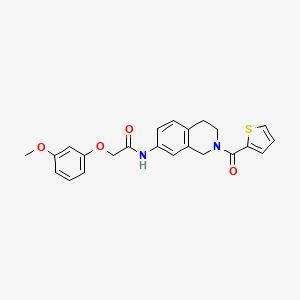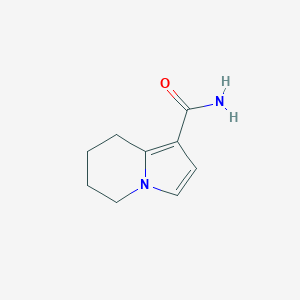
N-(5-acetyl-4-methylthiazol-2-yl)-3-tosylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-acetyl-4-methylthiazol-2-yl)-3-tosylpropanamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is characterized by its unique molecular structure, which includes an acetyl group, a methyl group, and a tosyl group attached to the thiazole ring.
Mecanismo De Acción
Target of Action
N-(5-acetyl-4-methylthiazol-2-yl)-3-tosylpropanamide, also known as N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide, is a multi-target-directed ligand It has been tested for various biological activities, including antioxidant, antibacterial, antifungal, and α-glucosidase inhibition .
Mode of Action
It is known that the compound interacts with its targets to exert its biological effects . For instance, it has shown significant antioxidant properties and enzyme inhibition activity .
Biochemical Pathways
Given its antioxidant and enzyme inhibition activities, it can be inferred that it may affect pathways related to oxidative stress and carbohydrate metabolism .
Result of Action
The compound has shown significant antioxidant properties, with one derivative (3h) showing the highest antioxidant activity . It has also demonstrated antibacterial and antifungal activities, with certain derivatives acting as significant bacterial and fungal inhibitors . Furthermore, it has shown α-glucosidase inhibition activity, with derivative 3h exhibiting the highest enzyme inhibition activity .
Análisis Bioquímico
Biochemical Properties
N-(5-acetyl-4-methylthiazol-2-yl)-3-tosylpropanamide has been shown to interact with various enzymes and proteins. For instance, it has been found to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . The nature of these interactions is likely due to the specific structural features of the compound, which allow it to bind to the active sites of these enzymes and proteins.
Cellular Effects
The effects of this compound on cells are diverse. It has been found to exhibit antibacterial and antifungal activities, suggesting that it can influence cell function by disrupting the growth and proliferation of these organisms
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It is believed to exert its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-defined. It is known to interact with α-glucosidase, an enzyme involved in carbohydrate metabolism
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-3-tosylpropanamide typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The resulting thiazole ring is then functionalized with acetyl and methyl groups through acetylation and methylation reactions, respectively. Finally, the tosyl group is introduced via tosylation of the propanamide moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure scalability and efficiency. Advanced purification techniques, such as column chromatography or crystallization, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: N-(5-acetyl-4-methylthiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-(5-acetyl-4-methylthiazol-2-yl)-3-tosylpropanamide is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It may serve as a lead compound for the development of new therapeutic agents.
Medicine: Research has explored the use of this compound in drug discovery, particularly in the design of multi-target-directed ligands. These ligands can interact with multiple biological targets, offering potential benefits in the treatment of various diseases.
Industry: In the chemical industry, this compound is utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique properties make it valuable in the development of new products and processes.
Comparación Con Compuestos Similares
N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives: These compounds share the thiazole core and acetyl group but differ in the substituents attached to the aryl ring.
N-(4-methylthiazol-2-yl)propanamide: This compound lacks the acetyl and tosyl groups, resulting in different reactivity and biological activity.
Uniqueness: N-(5-acetyl-4-methylthiazol-2-yl)-3-tosylpropanamide stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its ability to act as a multi-target-directed ligand makes it particularly valuable in scientific research and industrial applications.
Propiedades
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-10-4-6-13(7-5-10)24(21,22)9-8-14(20)18-16-17-11(2)15(23-16)12(3)19/h4-7H,8-9H2,1-3H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGHWKWSSTULNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=C(S2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(Bromomethyl)phenyl]tributylstannane](/img/structure/B2959189.png)
![4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol](/img/structure/B2959191.png)
![6-Ethyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2959193.png)
![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2959195.png)
![2-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2959198.png)
![5-Benzyl-3-[(4-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2959199.png)

![6-(2-Fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2959201.png)
![2-[(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2959202.png)



![N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride](/img/structure/B2959210.png)

